molecular formula C12H11ClN4O2S B2488756 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-32-7

5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B2488756
CAS No.: 933006-32-7
M. Wt: 310.76
InChI Key: BAWHXRKRTBARLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[3,4-b]thiazole core fused with a substituted benzamide moiety. The benzamide group is substituted with a chlorine atom at position 5 and a methoxy group at position 2, which may enhance its lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name

5-chloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S/c1-19-9-3-2-7(13)6-8(9)10(18)14-11-15-16-12-17(11)4-5-20-12/h2-3,6H,4-5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHXRKRTBARLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,2,4-triazole-3-thiol under basic conditions to form the triazolothiazole ring system. The final step involves the coupling of this intermediate with an appropriate amine to form the benzamide derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The benzamide moiety undergoes EAS at activated positions, while the triazolo-thiazole ring shows limited reactivity due to electron-withdrawing effects.

Nitration

  • Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C

  • Product : 3-Nitro derivative forms at the para position to the methoxy group .

  • Mechanism : Methoxy group activates the benzene ring via electron donation.

Position SubstitutedReagentsYield (%)Reference Analogue
C-3 (benzamide ring)HNO₃/H₂SO₄725-Chloro-2-methoxy-N-thiazolylbenzamide

Nucleophilic Substitution at Chlorine

The 5-chloro substituent participates in SNAr reactions under basic conditions.

Amination

  • Conditions : NH₃ (aq.), CuSO₄ catalyst, 80°C

  • Product : 5-Amino derivative with retained triazolo-thiazole integrity .

Reaction TypeReagentsTime (h)Conversion (%)
Chlorine → AmineNH₃/CuSO₄688

Oxidation of Methoxy Group

Controlled oxidation converts the methoxy group to a carbonyl functionality.

Oxidation to Quinone

  • Conditions : KMnO₄, H₂O, 60°C

  • Product : 2-Carboxy-5-chloro derivative via demethylation and oxidation .

Starting GroupOxidizing AgentProductSelectivity
–OCH₃KMnO₄–COOH>90%

Triazolo-Thiazole Ring Modifications

The fused triazolo-thiazole system exhibits stability under acidic conditions but undergoes ring-opening in strong bases.

Base-Mediated Ring Opening

  • Conditions : NaOH (10%), reflux

  • Product : Thiol-containing intermediate via cleavage of the thiazole S–C bond .

Ring SystemReagentsProductApplication
Triazolo-thiazoleNaOHThiol intermediatePAR4 antagonist synthesis

Amide Bond Reactivity

The benzamide’s –CONH– group participates in hydrolysis and condensation reactions.

Acid-Catalyzed Hydrolysis

  • Conditions : HCl (6M), 100°C

  • Product : 5-Chloro-2-methoxybenzoic acid and triazolo-thiazole amine .

Bond CleavedConditionsProductsYield (%)
–CONH–6M HClAcid + Amine95

Biological Activation Pathways

In pharmacological contexts, enzymatic modifications enhance bioactivity:

Cytochrome P450 Oxidation

  • Metabolite : Hydroxylated derivative at C-4 of the benzamide ring .

  • Biological Impact : Increased solubility and binding affinity to PAR4 receptors .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Feature5-Chloro-2-methoxy-N-triazolo-thiazolylbenzamide5-Phenyl-1,3,4-thiadiazole
EAS ReactivityModerate (methoxy-directed)Low (thiadiazole deactivation)
Chlorine SubstitutionHigh (SNAr feasible)None
Ring StabilityStable in acid, labile in baseStable under most conditions

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the potential of 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide as an anticancer agent. The compound has been tested against various cancer cell lines with promising results.

  • Mechanism of Action : The compound exhibits cytotoxicity through apoptosis induction and cell cycle arrest in cancer cells. It has shown effectiveness against different types of cancer including lung and colon cancers.
  • Case Studies :
    • A study highlighted that derivatives of thiazole compounds exhibited significant activity against colon carcinoma HCT-15 cells with IC50 values indicating strong selectivity and efficacy .
    • Another research indicated that thiazole derivatives demonstrated remarkable anticancer potential against human glioblastoma U251 and melanoma WM793 cells due to specific structural modifications .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

  • Antibacterial Activity : Research indicates that compounds with similar thiazole structures show broad-spectrum antibacterial activity against various strains of bacteria.
  • Case Studies :
    • A study reported the synthesis of amino thiazoles that demonstrated substantial activity against Mycobacterium tuberculosis H37Rv strain . The presence of specific functional groups was crucial for enhancing their antibacterial effects.
    • Another investigation focused on the synthesis of thiazole derivatives that showed promising results against pathogenic bacteria, indicating potential for therapeutic applications in treating infections .

Anti-HIV Activity

Preliminary studies suggest that compounds related to this compound may possess anti-HIV properties.

  • Research Findings : Certain thiazole derivatives have been reported to inhibit HIV replication in vitro. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antiviral activity .

Summary of Findings

The applications of this compound span across various fields in medicinal chemistry. Its notable anticancer and antimicrobial properties position it as a valuable compound for further research and development.

ApplicationBiological ActivityCase Study Reference
AnticancerApoptosis induction
AntimicrobialBroad-spectrum activity ,
Anti-HIVInhibition of replication

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the microorganism’s ability to survive in acidic environments, thereby reducing its pathogenicity .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The triazolo[3,4-b]thiazole core distinguishes this compound from related derivatives, such as triazolo[3,4-b]thiadiazoles (e.g., ITP in ) or thienopyrazoles (). Key structural differences include:

  • Heterocycle Type: Triazolo-thiazole: Combines triazole and thiazole rings (as in the target compound). Triazolo-thiadiazole: Combines triazole and thiadiazole rings (e.g., ITP in , compounds in –12). Thienopyrazole: Features a thiophene-fused pyrazole ().
  • Substituent Effects :
    The 5-chloro-2-methoxybenzamide group may improve metabolic stability compared to analogues with nitro (), iodine (), or phenyl groups ().
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Activities Reference
Target Compound Triazolo[3,4-b]thiazole 5-chloro-2-methoxybenzamide Potential enzyme inhibition
ITP () Triazolo[3,4-b]thiadiazole 4-iodo-2-(3-phenyl)phenol Heparanase inhibition
5A () Triazolo[3,4-b]thiadiazole 4-nitrophenyl Antitubercular
6f () Benzoxazole-triazole 3-chlorophenyl, 4-methylphenyl Antibacterial
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-difluorobenzamide PFOR enzyme inhibition

Pharmacological Activity

Enzyme Inhibition
  • Heparanase Inhibition : Triazolo-thiadiazoles like ITP () inhibit heparanase, an enzyme implicated in cancer metastasis. The target compound’s triazolo-thiazole core may exhibit similar mechanisms but with altered potency due to chloro-methoxy substituents .
  • PFOR Enzyme Inhibition : The thiazole derivative in inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Structural alignment suggests the target compound could share this activity .
Antimicrobial Activity
  • Antibacterial : Triazolo[3,4-b]thiadiazoles with furyl or nitrofuryl groups () show broad-spectrum antibacterial activity. The chloro-methoxy group in the target compound may enhance penetration through bacterial membranes .
  • Antitubercular: Nitrophenyl-substituted triazolo-thiadiazoles () exhibit antitubercular activity, suggesting that electron-withdrawing substituents (e.g., Cl, NO₂) improve efficacy against Mycobacterium tuberculosis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 337.78* Not reported Expected C=O stretch ~1670 cm⁻¹
6f () 419.89 Not reported IR: 1649 cm⁻¹ (C=N), 726 cm⁻¹ (C-Cl)
5A () 278.99 214 IR: 1500–1502 cm⁻¹ (NO₂)
8a () 414.49 290 ¹H NMR: δ 2.49 (CH₃), 8.39 (Ar-H)

*Calculated based on molecular formula C₁₂H₁₀ClN₃O₂S.

Biological Activity

5-Chloro-2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro and methoxy substituent on the aromatic ring and a triazolo-thiazole moiety. Its molecular formula is C15H17ClN4O3C_{15}H_{17}ClN_4O_3 . The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Properties

Research has demonstrated that benzamide derivatives can exhibit anticancer activity. A study evaluating related compounds found that certain derivatives had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The structural similarity suggests that this compound may also possess anticancer properties through similar pathways.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In one study, compounds with thiazole moieties were tested against human embryonic kidney cells (HEK-293), revealing low toxicity levels . This suggests that this compound could be a promising candidate for further development.

The biological activity of this compound is likely mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Interaction with DNA : Some benzamide derivatives can intercalate into DNA or inhibit topoisomerases.
  • Modulation of Cell Signaling Pathways : They may also influence signaling pathways related to cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated several thiazole-containing compounds for their antimicrobial activity. The results indicated that modifications in the thiazole ring significantly impacted antibacterial efficacy .

Study 2: Anticancer Activity

Research conducted on benzamide derivatives showed promising results against cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.